Rotundine

Neuroscience Dopamine Receptor Pharmacology Antipsychotic Research

Rotundine (L-THP) is the purified levorotatory enantiomer with quantifiable D1 selectivity (Ki 124 nM; D2/D1 ratio 3.1). Unlike racemic DL-THP or non-selective antipsychotics, its D1-preferring antagonism ensures reproducible experimental outcomes in dopamine pathway studies. The anhydrous polymorph delivers 1.5× greater bioavailability (Cmax/AUC) over monohydrate, critical for oral solid dosage formulation. Proven to inhibit morphine tolerance at 20 mg/kg (s.c.) in vivo. Verify polymorph form prior to order. Research-use only.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 2934-97-6
Cat. No. B600727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotundine
CAS2934-97-6
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
InChIInChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3
InChIKeyAEQDJSLRWYMAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rotundine (CAS 2934-97-6): Foundational Characterization and Procurement-Relevant Distinctions from In-Class Alternatives


Rotundine (CAS 2934-97-6), chemically designated as (5S)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline, is a levorotatory alkaloid representing the purified active enantiomer derived from botanical sources within the genera Stephania and Corydalis [1]. It functions primarily as a central nervous system agent with demonstrated analgesic, sedative, and hypnotic pharmacological effects [2]. Its mechanism of action involves antagonism at dopamine D1 and D2 receptors, with a quantifiably higher binding affinity for the D1 receptor subtype . This specific stereochemical configuration (L-THP) and receptor affinity profile constitute the primary basis for its differentiation from the racemic mixture (DL-THP) and other dopamine receptor antagonists in both research and clinical contexts [3].

Rotundine (CAS 2934-97-6): Mechanistic Basis for Precluding Interchangeability with Non-Specific Dopaminergic Agents and Racemic Mixtures


The interchange of Rotundine (L-THP) with the racemic tetrahydropalmatine (DL-THP) or with non-selective dopaminergic antagonists is scientifically untenable due to quantifiable differences in receptor binding kinetics and resultant pharmacodynamic profiles [1]. While Rotundine exhibits a distinct D1-preferring antagonism with a Ki of 124 nM for D1 versus 388 nM for D2, a profile that distinguishes it from agents like haloperidol which possess inverse selectivity, the racemic DL-THP demonstrates altered affinity and functional outcomes . Furthermore, the purified L-isomer (Rotundine) is documented to possess a notably higher potency and distinct efficacy profile in modulating analgesia and addiction pathways compared to the D-isomer, which lacks D2 receptor affinity . Substitution introduces unacceptable variability in experimental reproducibility, biological activity, and clinical predictability, directly impacting the validity of research outcomes and the safety of therapeutic applications.

Quantitative Differential Evidence for Rotundine (2934-97-6): A Head-to-Head Comparator Guide for Scientific Selection


Receptor Selectivity Profiling: Rotundine (L-THP) Exhibits Quantifiable D1 > D2 Selectivity, Inverting the Profile of Conventional Antipsychotics like Haloperidol

Rotundine (L-THP) demonstrates a quantifiably higher affinity for the dopamine D1 receptor compared to the D2 receptor. This profile is in contrast to the typical antipsychotic haloperidol, which exhibits higher affinity for D2 receptors. Specifically, Rotundine binds to D1 receptors with a Ki of 124 nM and to D2 receptors with a Ki of 388 nM, yielding a D2/D1 Ki ratio of approximately 3.1 . This D1-preferring antagonism is a key mechanistic differentiator that underlies its distinct clinical and behavioral effects relative to agents like haloperidol [1].

Neuroscience Dopamine Receptor Pharmacology Antipsychotic Research

Analgesic Potency in In Vivo Models: Rotundine Demonstrates Quantifiable but Differentiated Efficacy Relative to Opioid Agonists like Morphine and Pethidine

In comparative pharmacological assessments, Rotundine's analgesic effect is consistently documented as being weaker than that of the opioid analgesic pethidine (meperidine) but stronger than that of general non-opioid antipyretic analgesics . This places Rotundine in a distinct category of non-opioid analgesic potency [1]. Furthermore, studies in mice have shown that Rotundine at a dose of 20 mg/kg (s.c.) significantly inhibits the development of tolerance to morphine's analgesic effects, a functional property not shared by simple analgesics [2].

Analgesia Research In Vivo Pharmacology Pain Management

Safety and Adverse Event Profile: Rotundine Exhibits a Characteristic Somnolence Rate, Differentiating its Sedative-Hypnotic Utility from Other Analgesics

Clinical data indicate that when utilized for analgesia, Rotundine administration is associated with a quantifiably high incidence of somnolence, reported in 76.9% of patients, a characteristic feature that differentiates it from non-sedating analgesics and underscores its dual role as a sedative-hypnotic [1]. Notably, at therapeutic doses, Rotundine does not cause respiratory depression or gastrointestinal smooth muscle spasm, differentiating its safety profile from opioid analgesics like pethidine and morphine which are known to carry these risks .

Clinical Toxicology Adverse Event Profiling Sedative-Hypnotic Agents

Crystal Polymorph Bioavailability: Anhydrous Rotundine Demonstrates a 1.5-Fold Superiority in Absorption Over the Monohydrate Form

The physical form of Rotundine significantly impacts its pharmacokinetic performance. In vivo absorption studies comparing a new anhydrous form of Rotundine to its monohydrate counterpart revealed that the anhydrous form exhibits superior bioavailability [1]. Quantitatively, the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) for the anhydrous form were approximately 1.5 times higher than those observed for the monohydrate [2].

Pharmaceutical Formulation Solid-State Chemistry Bioavailability

Rotundine (2934-97-6): Validated Application Scenarios for Research and Industrial Procurement


Investigating Dopamine D1-Preferring Antagonism in Neuropsychiatric Research

For neuroscience studies requiring a selective tool to probe D1 receptor function without the confounding influence of D2-preferring antagonism, Rotundine is the appropriate selection. Its quantifiable D2/D1 Ki ratio of 3.1 provides a clear experimental window that is not achievable with conventional antipsychotics like haloperidol . This specificity is critical for dissecting dopaminergic pathways involved in addiction, cognition, and motor control.

Development of Non-Opioid Analgesic Formulations with Sedative Properties

In pharmaceutical development aimed at producing non-opioid analgesics for conditions like chronic pain, visceral pain, or pain-associated insomnia, Rotundine offers a unique dual-action profile. Its analgesic potency, which is superior to common antipyretics but lacks the respiratory risks of opioids, combined with its characterized sedative effect (76.9% somnolence rate), makes it a prime candidate for formulation studies targeting this specific therapeutic niche [1].

Bioavailability Optimization via Polymorph Selection in Solid Dosage Forms

When developing oral solid dosage forms of Rotundine, the selection of the active pharmaceutical ingredient (API) form is paramount. The anhydrous polymorph is the unequivocally preferred choice, as it provides a verified 1.5-fold increase in bioavailability (Cmax and AUC) over the monohydrate form [2]. This evidence directs procurement toward vendors who can verify and supply the anhydrous polymorph to ensure optimal formulation performance and therapeutic efficacy.

Investigating Mechanisms of Opioid Tolerance and Addiction

For research focused on mitigating the development of tolerance to opioid analgesics, Rotundine is an essential compound. It has been demonstrated in in vivo models to significantly inhibit the development of morphine tolerance at a dose of 20 mg/kg (s.c.), a property that distinguishes it from simple analgesics and offers a non-opioid pathway for intervention in addiction and chronic pain management studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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